molecular formula C21H17NO B1581438 2-[(4-Methoxybenzylidene)amino]fluorene CAS No. 5424-78-2

2-[(4-Methoxybenzylidene)amino]fluorene

Cat. No. B1581438
CAS RN: 5424-78-2
M. Wt: 299.4 g/mol
InChI Key: AFAJHWLHSQIELD-UHFFFAOYSA-N
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Description

“2-[(4-Methoxybenzylidene)amino]fluorene” is a chemical compound with the molecular formula C21H17NO . It is a solid at 20 degrees Celsius . The compound appears as a light yellow to yellow to orange powder or crystal .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(4-Methoxybenzylidene)amino]fluorene” is 299.37 . The compound is a solid at 20 degrees Celsius . It appears as a light yellow to yellow to orange powder or crystal . .

Scientific Research Applications

Peptide Synthesis

N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have been found useful for preparing peptides with reversibly protected peptide bonds. This approach helps in inhibiting interchain association during solid phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes. These surfactants were later converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

Solid Phase Peptide Synthesis

3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, a dimethoxybenzhydrylamine derivative, has been proven effective as a precursor for C-terminal amides in Fmoc-based solid phase peptide synthesis (Funakoshi et al., 1988).

Oligoribonucleotide Synthesis

4-Methoxybenzyl group has been introduced to the 2′-hydroxyl group for the synthesis of oligoribonucleotides via phosphotriester approach. This group was quickly removed from the oligoribonucleotides by triphenylmethyl fluoroborate (Takaku & Kamaike, 1982).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-23-19-9-6-15(7-10-19)14-22-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAJHWLHSQIELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279329
Record name (E)-N-(9H-Fluoren-2-yl)-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxybenzylidene)amino]fluorene

CAS RN

5424-78-2
Record name 5424-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12300
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(9H-Fluoren-2-yl)-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-P-ANISYLIDENEAMINO)-FLUORENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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